Meptazinol, (R)-

Respiratory depression Opioid safety Blood gas analysis

(R)-Meptazinol (CAS 34017-95-3), the (+)-enantiomer of the hexahydroazepine opioid analgesic meptazinol, is a centrally acting analgesic with mixed agonist/antagonist properties at μ-opioid receptors. Marketed since the 1980s as the racemate (Meptid®), meptazinol is distinguished from classical opioids by its relative selectivity for the μ1 opioid receptor subtype, a supraspinal site of analgesic action, and a dual pharmacophore involving both opioid and cholinergic mechanisms.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 34017-95-3
Cat. No. B12716851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeptazinol, (R)-
CAS34017-95-3
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCC1(CCCCN(C1)C)C2=CC(=CC=C2)O
InChIInChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3/t15-/m0/s1
InChIKeyJLICHNCFTLFZJN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Meptazinol (CAS 34017-95-3): A Mu-1-Selective Partial Opioid Agonist with Dual Analgesic Mechanisms


(R)-Meptazinol (CAS 34017-95-3), the (+)-enantiomer of the hexahydroazepine opioid analgesic meptazinol, is a centrally acting analgesic with mixed agonist/antagonist properties at μ-opioid receptors [1]. Marketed since the 1980s as the racemate (Meptid®), meptazinol is distinguished from classical opioids by its relative selectivity for the μ1 opioid receptor subtype, a supraspinal site of analgesic action, and a dual pharmacophore involving both opioid and cholinergic mechanisms [2]. The (R)-(+)-enantiomer carries the primary μ-opioid agonist activity, while the (S)-(-)-enantiomer contributes cholinergic (acetylcholinesterase inhibitory) activity that is absent in the (R)-form [3]. This enantiomeric division of labour underlies the compound's unique pharmacological signature among opioid analgesics.

Why (R)-Meptazinol Cannot Be Substituted by Generic Opioid Analgesics: Enantiomer-Specific Pharmacology and Divergent Safety Profiles


(R)-Meptazinol and its racemate occupy a distinct pharmacological category that separates them from both full μ-agonists (morphine, pethidine) and κ-acting mixed agonist-antagonists (pentazocine, butorphanol, nalbuphine) [1]. The (R)-enantiomer alone mediates μ1-selective opioid agonism with a sodium shift of 8.7, indicating partial agonism midway between morphine (22.5) and naloxone (1.6) [2]. Critically, the racemate's acetylcholinesterase inhibitory activity—which contributes a clinically meaningful cholinergic antinociceptive component and partially offsets respiratory depression—resides exclusively in the (S)-(-)-enantiomer and is entirely absent in (R)-meptazinol [3]. This means that neither full μ-agonists nor other agonist-antagonists replicate the bifurcated enantiomeric pharmacology of racemic meptazinol, and the isolated (R)-enantiomer itself lacks the cholinergic safety buffer present in the racemate. Substituting (R)-meptazinol with morphine, pethidine, or pentazocine therefore results in different respiratory, dependence, and side-effect profiles that cannot be assumed equivalent without direct comparative data.

(R)-Meptazinol Quantitative Differentiation Evidence: Head-to-Head Comparisons with Morphine, Pethidine, Pentazocine, and the (S)-Enantiomer


Respiratory Safety: Meptazinol vs. Morphine in Equianalgesic Dosing—Absence of Significant Blood Gas Disturbance

At equianalgesic intravenous doses, morphine (3.5 mg/kg) significantly lowers arterial pO₂ by over 20 mm Hg and raises pCO₂ by over 10 mm Hg, whereas meptazinol (10 mg/kg) produces no significant change in either parameter [1]. This direct, within-study comparison in the same animal model demonstrates that meptazinol's respiratory safety margin is not merely a consequence of lower analgesic potency but reflects a mechanistic decoupling of analgesia from respiratory depression. Furthermore, unlike other mixed agonist-antagonists such as pentazocine, meptazinol administered together with morphine does not reverse morphine-induced respiratory depression, confirming its distinct pharmacological profile [1]. The respiratory advantage translates to a clinically observed ceiling effect for respiratory depression that is absent with full μ-agonists [2].

Respiratory depression Opioid safety Blood gas analysis

Neonatal Respiratory Depression: Meptazinol vs. Pethidine in Obstetric Analgesia—10-Minute Acid-Base Status

In a randomized double-blind study comparing equi-analgesic doses of maternally administered meptazinol (1.5 mg/kg) and pethidine (1.5 mg/kg), neonatal acid-base status at 10 minutes post-delivery showed significantly less respiratory depression with meptazinol [1]. The pethidine group exhibited clear respiratory acidosis (mean pH 7.13, PCO₂ 9.11 kPa), whereas the meptazinol group maintained values closer to normal (mean pH 7.23, PCO₂ 6.83 kPa). The differences in mean pH and PCO₂ between treatment groups were statistically significant (P < 0.002) at 10 minutes [1]. By 60 minutes, the differences were no longer significant, consistent with meptazinol's more rapid neonatal elimination [2].

Obstetric analgesia Neonatal acid-base Pethidine comparison

Neonatal Drug Elimination: Meptazinol Half-Life 3.4 Hours vs. Pethidine 22.7 Hours—6.7-Fold Faster Clearance

Pharmacokinetic data from neonates exposed to meptazinol or pethidine via maternal administration during labour reveal a striking difference in elimination half-life: meptazinol 3.4 hours versus pethidine 22.7 hours [1]. This approximately 6.7-fold faster neonatal clearance of meptazinol means that drug exposure in the newborn is substantially shorter in duration, and drug accumulation with repeated maternal dosing is negligible [1]. The clinical consequence was demonstrated in the same trial: significantly more infants in the meptazinol group were considered fit for discharge by the 6th postnatal day compared with the pethidine group [1]. This pharmacokinetic advantage is mechanistically linked to meptazinol's rapid glucuronidation and sulphation, metabolic pathways that are functional even in the neonate, whereas pethidine relies on slower N-demethylation and hydrolysis [2].

Neonatal pharmacokinetics Drug elimination Obstetric safety

Enantiomer-Specific Respiratory Pharmacology: (R)-(+)-Meptazinol Increases Arterial PCO₂; (S)-(-)-Meptazinol Antagonizes Morphine-Induced Respiratory Depression

Direct enantiomeric comparison in the conscious rat model demonstrates that the (R)-(+)-enantiomer (the subject of this guide) increases arterial PCO₂ when administered alone, while the (S)-(-)-enantiomer does not [1]. Critically, only the (S)-(-)-enantiomer reduces the respiratory depressant effect of co-administered morphine; the (R)-(+)-enantiomer lacks this protective antagonistic property [1]. This finding has direct implications for the isolated (R)-enantiomer: unlike the racemate—where the (S)-enantiomer's cholinergic component partially offsets respiratory depression—(R)-meptazinol alone carries the respiratory depressant liability of μ-agonism without the built-in cholinergic counterbalance [1][2]. The differential respiratory pharmacology is further evidenced by atropine enhancement of meptazinol-induced (but not morphine-induced) respiratory depression, confirming a cholinergic protective mechanism that is enantiomer-specific [1].

Enantiomer pharmacology Respiratory PCO₂ Morphine antagonism

Mu-1 Receptor Selectivity and Partial Agonism: Sodium Shift 8.7 Distinguishes Meptazinol from Full Agonists and Antagonists

The sodium shift assay provides a quantitative biochemical index of a ligand's intrinsic efficacy at μ-opioid receptors: full agonists like morphine exhibit a large sodium shift (22.5), pure antagonists like naloxone show a minimal shift (1.6), and partial agonists fall in between [1]. Meptazinol's sodium shift of 8.7 positions it unambiguously as a partial agonist, consistent with its mixed agonist/antagonist clinical profile [1]. In binding competition studies, meptazinol inhibits a portion of ³H-labeled opiate and opioid peptide binding with an IC₅₀ under 1 nM, corresponding to the high-affinity μ₁ binding site, while overall displacement of ³H-labeled opioids is poor (IC₅₀ >55 nM) [1]. This binding selectivity for the μ₁ subtype—confirmed by sensitivity to the μ₁-selective antagonist naloxonazine—is mechanistically linked to meptazinol's supraspinal site of analgesic action (spinal transection eliminates analgesia) [1][2]. By comparison, morphine binds to both μ₁ and μ₂ subtypes, with the latter mediating respiratory depression and gastrointestinal effects [3].

Mu-1 opioid receptor Sodium shift assay Partial agonism

Abuse Liability: Meptazinol Does Not Increase Euphoria Scores and Provokes Withdrawal in Morphine-Dependent Subjects—Differentiation from Morphine-Like Drugs

In a double-blind, randomised, crossover human abuse liability study in nine opioid-abusing subjects, meptazinol (70–280 mg) was compared with morphine (7.5–30 mg) and placebo [1]. Valid relative potency estimates were obtained for self-reported liking, opiate symptoms, and pupillary constriction; however, meptazinol did not increase euphoria or sedation scale scores at any dose tested, while it did increase dysphoria scale scores [1]. At the highest dose (280 mg), dysphoria predominated [1]. These findings are complemented by WHO ECDD data showing that meptazinol failed to substitute for morphine in morphine-dependent animals, does not suppress opioid withdrawal in morphine-dependent humans, and precipitates mild-to-moderate withdrawal in approximately 50% of methadone-maintained patients [2]. No cases of abuse have been reported to the WHO, and there is no evidence of illicit trafficking or manufacture [2]. The ECDD rated meptazinol's likelihood of abuse as moderate and therapeutic usefulness as moderate to high, and did not recommend international scheduling [2].

Abuse potential Human abuse liability Opioid dependence

(R)-Meptazinol Procurement Scenarios: Where the Evidence Supports Prioritisation Over Morphine, Pethidine, and Pentazocine


Obstetric Analgesia Formulary Selection: Minimising Neonatal Respiratory Depression and Drug Burden

In obstetric units where systemic opioid analgesia is required during labour, the evidence supports preferential formulary inclusion of racemic meptazinol over pethidine. The 10-minute neonatal acid-base data demonstrate significantly less respiratory acidosis with meptazinol (pH 7.23 vs. 7.13; PCO₂ 6.83 vs. 9.11 kPa; P < 0.002) [1], and the 6.7-fold shorter neonatal elimination half-life (3.4 vs. 22.7 hours) translates to higher rates of infant fitness for discharge by day 6 [2]. For procurement of the isolated (R)-enantiomer specifically, researchers must note that the cholinergic respiratory-protective component resides in the (S)-enantiomer and is absent in the (R)-form [3].

Postoperative Pain Management in Respiratory-Compromised Patient Populations

For surgical centres managing patients with pre-existing respiratory compromise (COPD, obesity hypoventilation syndrome, neuromuscular disorders), meptazinol's demonstrated lack of significant respiratory depression at equianalgesic doses—where morphine produces >20 mm Hg pO₂ decrease and >10 mm Hg pCO₂ increase [1]—provides a directly evidenced safety advantage. Additionally, meptazinol 100 mg i.m. provides equianalgesic efficacy to pentazocine 60 mg and pethidine 100 mg with a 4-hour duration and less sedation than either comparator [4], making it a rational choice where simultaneous analgesic efficacy and respiratory safety are required.

Institutional Pain Management with Abuse-Deterrence Requirements

For hospitals, correctional facilities, or addiction treatment centres requiring analgesics with a lower diversion and abuse risk profile, meptazinol's human abuse liability data are compelling: no euphoria or sedation score increases at therapeutic or supratherapeutic doses, dysphoria-predominant subjective effects at higher doses [1], and the inability to substitute for morphine in dependent individuals (precipitating withdrawal in ~50% of methadone-maintained patients) [2]. The WHO ECDD has not recommended international scheduling, and no cases of abuse have been documented [2], supporting procurement where regulatory compliance and abuse deterrence are priorities.

Enantiomer-Specific Pharmacology Research: (R)-Meptazinol as a Mu-1-Selective Probe

For academic or industrial research programmes investigating μ₁-opioid receptor pharmacology, (R)-meptazinol offers a unique pharmacophore that does not fit classical opioid pharmacophore models [5] and selectively targets μ₁ sites with sub-nanomolar IC₅₀ [6]. Its supraspinal site of analgesic action (confirmed by spinal transection abolishing analgesia) [6] and its sodium shift of 8.7 confirming partial agonism [6] make it a valuable tool compound. However, researchers procuring the isolated (R)-enantiomer must account for its distinct respiratory profile versus the racemate: the (R)-form alone increases arterial PCO₂ without the cholinergic counterbalance provided by the (S)-enantiomer [3].

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